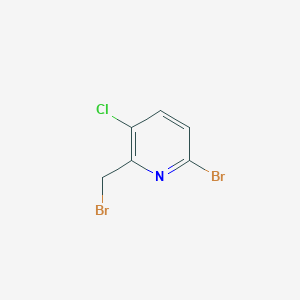

6-Bromo-2-(bromomethyl)-3-chloropyridine

Description

Contextual Significance within Heterocyclic Organic Synthesis

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a cornerstone of modern medicinal and materials chemistry. nih.gov Considered a "privileged scaffold," this structural motif is present in over 7,000 existing drug molecules and a vast number of agrochemicals. Its prevalence stems from a combination of factors: the nitrogen atom imparts polarity and basicity, enhancing the aqueous solubility and bioavailability of molecules, while also providing a key site for hydrogen bonding, which is crucial for binding to biological targets. mdpi.com Pyridine and its derivatives are found in numerous natural products, including vitamins like niacin and pyridoxine, and are integral to essential coenzymes such as NAD/NADH. mdpi.com This widespread utility ensures that pyridine scaffolds remain a central focus in the development of novel pharmaceuticals and functional materials. mdpi.comfluoromart.com

Halogenation is a fundamental strategy for the functionalization of pyridine rings, dramatically expanding their synthetic utility. bldpharm.com The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine scaffold serves two primary purposes. Firstly, halogens act as versatile synthetic handles, enabling a wide array of subsequent transformations, most notably transition-metal-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. mdpi.comresearchgate.net These reactions allow for the precise, regiocontrolled formation of new carbon-carbon and carbon-heteroatom bonds. Secondly, halogenation significantly modifies the electronic properties of the pyridine ring. The electron-withdrawing nature of halogens decreases the electron density of the ring, making it less susceptible to electrophilic aromatic substitution but more activated towards nucleophilic aromatic substitution (SNAr). researchgate.net This altered reactivity profile is essential for accessing a diverse range of substituted pyridine derivatives that would be otherwise difficult to synthesize. bldpharm.com

Overview of Related Polyhalogenated Heteroaromatic Systems

Polyhalogenated pyridines, those bearing multiple halogen substituents, exhibit reactivity that is dependent on the number, type, and position of the halogen atoms. For instance, in a molecule like 2,6-dibromopyridine, the bromine atoms activate the C2 and C6 positions for nucleophilic attack. Selective substitution can often be achieved, providing a pathway to unsymmetrically 2,6-disubstituted pyridines, which are valuable ligand synthons and pharmaceutical intermediates. researchgate.net

The reactivity of the carbon-halogen bond in cross-coupling reactions generally follows the order C-I > C-Br > C-Cl, allowing for selective functionalization of polyhalogenated systems. A compound containing both a bromine and a chlorine atom can often be selectively reacted at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This orthogonal reactivity is a powerful tool in complex molecule synthesis.

The reactivity of halogenated pyridines is governed by the inherent electronic nature of the pyridine ring itself, compounded by the effects of the halogen substituents. The electronegative nitrogen atom polarizes the ring, creating electron-deficient carbon atoms, particularly at the C2, C4, and C6 positions (the α and γ positions). This makes the pyridine ring generally resistant to electrophilic attack but susceptible to nucleophilic attack at these positions.

Halogen atoms further deplete the ring of electron density through their inductive effect. This enhances the ring's susceptibility to nucleophilic aromatic substitution. The positions of the halogens are critical; halogens at the C2 and C4 positions are particularly prone to displacement by nucleophiles because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the ring nitrogen atom, providing stabilization. The bromomethyl group (-CH₂Br), as seen in the title compound, introduces another highly reactive site, functioning as a potent electrophile for SN2 reactions.

Structure

3D Structure

Properties

Molecular Formula |

C6H4Br2ClN |

|---|---|

Molecular Weight |

285.36 g/mol |

IUPAC Name |

6-bromo-2-(bromomethyl)-3-chloropyridine |

InChI |

InChI=1S/C6H4Br2ClN/c7-3-5-4(9)1-2-6(8)10-5/h1-2H,3H2 |

InChI Key |

ILXOQTFIWVAHIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Cl)CBr)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Chemical Compound

Retrosynthetic Analysis and Strategic Disconnections for 6-Bromo-2-(bromomethyl)-3-chloropyridine

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. This process is repeated until simple or commercially available starting materials are reached.

Identification of Key Precursor Building Blocks

The structure of this compound offers several logical points for disconnection. A primary disconnection is the C-Br bond of the bromomethyl group. This simplifies the target to a methylpyridine derivative, 6-Bromo-3-chloro-2-methylpyridine (B1519370). This transformation is synthetically feasible via a forward-step radical bromination of the methyl group, a common reaction for benzylic or analogous positions.

Further disconnections on the pyridine (B92270) ring itself—specifically the C6-Br and C3-Cl bonds—lead to a more fundamental precursor: 2-methylpyridine (B31789) (2-picoline). This approach, however, presents a significant challenge in the forward synthesis: the need for highly regioselective, sequential halogenation of an electron-deficient pyridine ring.

An alternative strategy involves disconnecting the pyridine ring itself, suggesting a ring-synthesis approach from acyclic precursors. However, building a pre-halogenated ring system often provides a more direct and controllable route. Therefore, a precursor such as 2-methyl-3-aminopyridine could be considered, where the amino group can be converted into a chloro group via a Sandmeyer-type reaction, followed by bromination at the 6-position. A plausible key precursor derived from this analysis is 2-bromo-6-methylpyridine (B113505) , which is commercially available and serves as a robust starting point for subsequent chlorination and side-chain bromination. sigmaaldrich.comscientificlabs.co.ukinnospk.com

Multi-Step Synthesis Planning and Convergence Strategies

Based on the retrosynthetic analysis, a linear multi-step synthesis can be planned. A logical forward sequence starting from a simpler, substituted pyridine is often the most practical approach. For instance, a synthesis could begin with 2-amino-6-methylpyridine (B158447).

A plausible synthetic pathway is outlined below:

Diazotization and Bromination : Convert 2-amino-6-methylpyridine to 2-bromo-6-methylpyridine using reagents like sodium nitrite (B80452) and hydrobromic acid. chemicalbook.com

Regioselective Chlorination : Introduce a chlorine atom at the C3 position. This is a challenging step and may require advanced methods like those discussed in section 2.2.

Side-Chain Bromination : Convert the methyl group at the C2 position to a bromomethyl group using a radical initiator like N-Bromosuccinimide (NBS) with light or a radical initiator. daneshyari.com

This linear approach, while straightforward in concept, relies heavily on the success of achieving high regioselectivity in the chlorination step. A convergent strategy, while generally more efficient for complex molecules, is less obvious for this target. It might involve synthesizing two separate fragments of the molecule and coupling them late in the synthesis, but for a single heterocyclic ring, a sequential functionalization approach is more common.

Interactive Table 1: Proposed Multi-Step Synthesis Pathway

| Step | Precursor | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2-Amino-6-methylpyridine | 1. HBr, Br2; 2. NaNO2 | 2-Bromo-6-methylpyridine |

| 2 | 2-Bromo-6-methylpyridine | Advanced Chlorination Method (e.g., via Zincke imine) | 6-Bromo-3-chloro-2-methylpyridine |

| 3 | 6-Bromo-3-chloro-2-methylpyridine | N-Bromosuccinimide (NBS), AIBN or light | This compound |

Direct Synthesis Routes and Reaction Optimizations

Achieving the desired substitution pattern on the pyridine core requires precise control over halogenation reactions. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution, often necessitating harsh conditions which can lead to mixtures of regioisomers. nih.gov

Regioselective Halogenation Procedures on Pyridine Core Structures

To overcome the inherent low reactivity of the pyridine nucleus, several strategies have been developed to achieve regioselective halogenation under milder conditions.

Electrophilic Halogenation Approaches

Direct electrophilic halogenation of pyridine is difficult but can be promoted under forcing conditions. A more effective and widely used strategy is the activation of the pyridine ring via N-oxidation. researchgate.net The resulting pyridine N-oxide is significantly more reactive towards electrophilic substitution. bhu.ac.inthieme-connect.de The oxygen atom can donate electron density into the ring, activating the C2 and C4 positions for electrophilic attack. bhu.ac.in

For the synthesis of the target compound, one could envision starting with a 2-methylpyridine derivative, converting it to the N-oxide, and then performing halogenation. For instance, treatment of a pyridine N-oxide with phosphoryl chloride (POCl₃) or oxalyl chloride can introduce a chlorine atom selectively at the C2 or C6 position. researchgate.netwikipedia.org This methodology is highly efficient for introducing halogens at positions alpha to the nitrogen. researchgate.net

Zincke Imine Intermediate-Mediated Halogenation

A modern and powerful method for achieving 3-selective halogenation of pyridines involves a ring-opening and ring-closing sequence via a Zincke imine intermediate. chemrxiv.orgnsf.govchemrxiv.orgnih.gov This strategy temporarily transforms the electron-deficient pyridine heterocycle into a reactive, electron-rich acyclic alkene intermediate. nih.govnsf.gov

The process generally involves:

Activation : The pyridine nitrogen is activated, for example, with triflic anhydride (B1165640) (Tf₂O). nih.govnsf.gov

Ring-Opening : A secondary amine, such as dibenzylamine, attacks the activated pyridinium (B92312) salt, leading to the ring-opened Zincke imine. nih.gov

Regioselective Halogenation : This electron-rich azatriene intermediate then undergoes a highly regioselective halogenation with an electrophilic halogen source, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). chemrxiv.org The reaction proceeds under mild conditions.

Ring-Closure : The halogenated intermediate is then treated with an ammonium (B1175870) salt or a Brønsted acid to facilitate the 6π-electrocyclization and elimination of the secondary amine, reforming the aromatic pyridine ring, now halogenated at the C3 position. chemrxiv.orgnsf.gov

This methodology is particularly valuable because C3-selective halogenation is notoriously difficult to achieve via traditional electrophilic substitution. nih.govnsf.govnih.gov This approach provides a viable, albeit sophisticated, route to introduce the 3-chloro substituent onto a pre-brominated pyridine core in the synthesis of this compound.

Interactive Table 2: Comparison of Pyridine Halogenation Strategies

| Method | Target Position(s) | Mechanism/Principle | Typical Conditions | Key Advantage |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | C3, C5 | Direct reaction with electrophilic halogen. | High temperature, strong Brønsted or Lewis acids. nih.gov | Direct C-H functionalization. |

| Pyridine N-Oxide Activation | C2, C4, C6 | N-oxide formation increases ring electron density, directing electrophiles. bhu.ac.inwikipedia.org | Oxidation (e.g., m-CPBA), then halogenation (e.g., POCl₃). researchgate.net | High regioselectivity for positions alpha and gamma to nitrogen. |

| Zincke Imine Intermediate | C3 | Ring-opening to an electron-rich acyclic imine, followed by halogenation and ring-closure. nih.govnsf.gov | N-activation (Tf₂O), amine addition, halogenation (NCS/NBS), acid-mediated cyclization. chemrxiv.org | Highly effective for regioselective C3-halogenation under mild conditions. |

Directed Metalation and Halogenation Sequences

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of pyridine rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a nucleophilic lithiated intermediate that can be trapped by an electrophile. wikipedia.orgbaranlab.org Halogen atoms themselves can serve as DMGs, influencing the site of subsequent lithiation. researchgate.net

In the synthesis of a 6-bromo-3-chloro-pyridine core, a logical precursor to the target compound, the sequence of halogen introduction is critical. For instance, the lithiation of 3-chloropyridine (B48278) with lithium diisopropylamide (LDA) occurs with excellent regioselectivity at the C4 position. researchgate.net However, altering the base and solvent system can change this outcome; using n-butyllithium with TMEDA in ether directs metalation to the C2 position. researchgate.net

For a 2,3-dihalopyridine, the reaction conditions can be tuned to selectively form different lithiated species. Deprotolithiation with LDA at low temperatures can generate a kinetically favored intermediate, while at higher temperatures, a "halogen dance" can occur, leading to a more thermodynamically stable organolithium species at a different position. nih.gov The precise control of temperature and residence time, often enhanced by continuous-flow chemistry, allows for the selective trapping of these intermediates with various electrophiles, including halogenating agents, to yield polysubstituted pyridines. nih.gov

Table 1: Regioselectivity in the Lithiation of Halopyridines

| Starting Material | Base/Solvent | Temperature (°C) | Position of Lithiation |

|---|---|---|---|

| 3-Chloropyridine | LDA/THF | -60 | 4 |

| 3-Chloropyridine | n-BuLi/TMEDA/Ether | - | 2 |

| 2-Chloropyridine (B119429) | LDA | - | 3 (ortho) |

Data compiled from multiple sources. researchgate.netnih.gov

Introduction of the Bromomethyl Moiety

Once the 6-bromo-3-chloro-2-methylpyridine scaffold is obtained, the final transformation is the selective bromination of the methyl group at the 2-position.

The most common method for converting a benzylic or heteroaromatic methyl group into a bromomethyl group is through radical bromination, often called the Wohl-Ziegler reaction. wikipedia.org This reaction typically employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). wikipedia.orgbeilstein-journals.org The reaction is initiated by heat or light. masterorganicchemistry.com

The mechanism involves the formation of a low concentration of bromine radicals (Br•), which selectively abstract a hydrogen atom from the methyl group. masterorganicchemistry.com The resulting heteroaromatic-stabilized radical then reacts with Br₂ (generated in situ from NBS) to form the desired 2-(bromomethyl)pyridine (B1332372) product and propagate the radical chain. masterorganicchemistry.comdaneshyari.com The selectivity for the side-chain over the aromatic ring is generally high. daneshyari.com However, the reactivity of methylpyridines (picolines) towards NBS can be influenced by the position of the methyl group relative to the ring nitrogen, which deactivates the ring inductively. daneshyari.com Studies on various dimethylpyridines have shown that bromination preferentially occurs on the methyl group furthest from the nitrogen atom. daneshyari.com

A synthesis of 6-bromo-2-(bromomethyl)quinoline, a structurally related compound, was achieved via radical bromination of 6-bromo-2-methylquinoline (B1268081) using NBS and dibenzoyl peroxide in refluxing carbon tetrachloride. beilstein-journals.org

An alternative route to the bromomethyl group involves the chemical transformation of other functional groups at the 2-position. fiveable.mewikimedia.org A common precursor is the corresponding alcohol, 2-(hydroxymethyl)pyridine. This alcohol can be converted to the target 2-(bromomethyl)pyridine using various brominating agents.

For example, treating pyridine-2,6-dimethanol with hydrobromic acid (HBr) at elevated temperatures results in the formation of 2,6-bis(bromomethyl)pyridine (B1268884) in high yield. chemicalbook.comrsc.org Other reagents capable of converting alcohols to alkyl bromides include phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) for chlorides, which could be adapted for bromination. mdpi.com The synthesis of 2-bromo-6-(chloromethyl)pyridine (B1342937) has been achieved by treating 2-bromo-6-(hydroxymethyl)pyridine with thionyl chloride. mdpi.com These methods provide a reliable alternative to radical bromination, particularly if the alcohol precursor is readily available or if radical conditions prove problematic for a specific substrate.

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthetic sequences leading to this compound are highly dependent on the careful optimization of reaction parameters.

The choice of solvent is critical in both directed metalation and radical bromination steps. For DoM reactions, ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are standard, as they are aprotic and effectively solvate the organolithium species. rsc.org However, the solvent can dramatically influence regioselectivity. The lithiation of 3-chloropyridine with LDA gives C4 substitution in THF, but switching to n-BuLi/TMEDA in ether redirects the lithiation to the C2 position. researchgate.net In some cases, apolar, non-coordinating solvents like hexane (B92381) are used, and the addition of coordinating solvents like THF can alter the aggregation state and reactivity of the organolithium base, sometimes increasing the propensity for side reactions like nucleophilic addition. acs.orgnih.gov

In radical bromination with NBS, the classic solvent is carbon tetrachloride (CCl₄), a non-polar solvent that facilitates the radical chain process. wikipedia.org However, due to its toxicity and environmental impact, alternative solvents have been investigated. Studies on the radical bromination of toluene (B28343) sulfonyl chlorides found that using acetonitrile (B52724) not only avoids chlorinated solvents but also improves the yield and reproducibility of the process. researchgate.net The choice of solvent can have a significant kinetic effect on radical reactions, and a solvent must be chosen carefully to ensure good solubility of the reactants without interfering with the desired reaction pathway. canada.ca

Temperature is a crucial parameter for controlling selectivity in metalation reactions. Low temperatures, typically -78 °C, are employed to prevent the decomposition of the temperature-sensitive organolithium intermediates and to minimize side reactions. rsc.org In the lithiation of 2,3-dihalopyridines, adjusting the temperature allows for the selective trapping of either the kinetic or the thermodynamically favored lithiated species. nih.gov Increasing the temperature during the metalation of 2-chloropyridine was found to be detrimental to both conversion and chemoselectivity. acs.org

Stoichiometry must also be precisely controlled. In lithiation reactions, using a slight excess of the organolithium base can drive the reaction to completion, but a large excess can promote unwanted side reactions. acs.org For radical bromination, the amount of NBS is critical for achieving the desired product. Typically, a slight excess (e.g., 1.1 equivalents) of NBS is used for mono-bromination of a methyl group. beilstein-journals.org Using a larger excess can lead to over-bromination, resulting in the formation of di- or tri-bromomethyl derivatives. daneshyari.com The amount of radical initiator is kept at a catalytic level, often between 1-5 mol%. beilstein-journals.org

Table 2: Summary of Reagents Mentioned

| Compound Name | Molecular Formula | Role/Function |

|---|---|---|

| This compound | C₆H₄Br₂ClN | Target Compound |

| N-bromosuccinimide (NBS) | C₄H₄BrNO₂ | Radical Brominating Agent |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | Radical Initiator |

| Benzoyl peroxide (BPO) | C₁₄H₁₀O₄ | Radical Initiator |

| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | Strong, Non-nucleophilic Base |

| n-Butyllithium (n-BuLi) | C₄H₉Li | Strong Base and Nucleophile |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic Polar Solvent |

| Carbon tetrachloride | CCl₄ | Aprotic Non-polar Solvent |

| 3-Chloropyridine | C₅H₄ClN | Starting Material/Precursor |

| 2-Chloropyridine | C₅H₄ClN | Starting Material/Precursor |

| 2-(Hydroxymethyl)pyridine | C₆H₇NO | Precursor for Bromomethyl Group |

| Pyridine-2,6-dimethanol | C₇H₉NO₂ | Precursor for Bromomethyl Groups |

| Hydrobromic acid | HBr | Brominating Agent |

| Phosphorus tribromide | PBr₃ | Brominating Agent |

| Thionyl chloride | SOCl₂ | Chlorinating Agent |

Innovative and Sustainable Synthetic Approaches

The drive towards greener and more efficient chemical manufacturing has led to the exploration of novel synthetic strategies for halogenated pyridines. These approaches aim to minimize waste, reduce energy consumption, and enhance safety without compromising yield or purity.

Catalytic Methods in Bromination and Chlorination

The introduction of bromine and chlorine atoms onto the pyridine ring and its side chain is a pivotal step in the synthesis of this compound. Modern catalytic methods offer significant advantages over traditional stoichiometric approaches by enabling reactions under milder conditions and with greater selectivity.

The synthesis of the precursor, 6-bromo-3-chloro-2-methylpyridine, can be achieved through various catalytic cross-coupling and halogenation reactions. For the subsequent crucial step of side-chain bromination, catalytic radical initiation presents a more sustainable alternative to traditional methods that often require harsh conditions or large excesses of radical initiators. Lewis acids have been shown to catalyze benzylic brominations efficiently. For instance, Zirconium(IV) chloride has demonstrated high catalytic activity in the bromination of aromatic side chains using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under mild conditions. researchgate.net This approach proceeds via a radical-generation pathway, offering a controlled method for side-chain halogenation. researchgate.net

Another innovative catalytic approach involves visible-light photocatalysis. This technique utilizes light energy to initiate the bromination reaction, often with a photocatalyst, thereby avoiding the need for chemical radical initiators that can be hazardous. bohrium.com Photocatalytic systems using readily available and stable bromine sources like carbon tetrabromide (CBr4) have been developed for the bromination of heterocyclic compounds, providing a convenient and practical synthetic protocol. researchgate.net While specific application to 2-methyl-3-chloropyridine derivatives is not extensively documented, the principle of photocatalytic radical generation is a promising avenue for the selective bromination of the methyl group. bohrium.comresearchgate.net

| Catalyst Type | Brominating Agent | Key Advantages |

| Lewis Acid (e.g., ZrCl4) | DBDMH | Mild reaction conditions, high catalytic activity, radical-generation pathway. researchgate.net |

| Photocatalyst | CBr4 / Molecular Bromine | Use of visible light reduces need for chemical initiators, enhanced safety, green approach. bohrium.comresearchgate.net |

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the safe, efficient, and scalable production of chemical compounds. technologynetworks.comsci-hub.se The inherent advantages of flow reactors, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents in small, contained volumes, make them particularly suitable for halogenation reactions, which are often highly exothermic. technologynetworks.commdpi.comresearchgate.net

The synthesis of this compound can be significantly enhanced by transitioning from batch to continuous-flow processes. For instance, a flow methodology for electrophilic bromination offers excellent control over temperature and mixing, leading to highly reproducible outcomes and minimizing the formation of byproducts like di-brominated species. technologynetworks.commdpi.comresearchgate.netvapourtec.com While this applies to ring bromination, similar principles of control are beneficial for radical side-chain bromination.

A hypothetical flow setup for the side-chain bromination of 6-bromo-3-chloro-2-methylpyridine would involve pumping a solution of the substrate and a brominating agent (such as N-bromosuccinimide or DBDMH) through a heated or photochemically irradiated reactor. The use of a radical initiator, if necessary, can be precisely controlled in the flow system. The short reaction times and elevated temperatures achievable in flow reactors can accelerate the reaction, while the small reactor volume enhances safety, especially when dealing with highly reactive bromine radicals. technologynetworks.com The output from the reactor can be directly coupled with in-line purification techniques, further streamlining the manufacturing process. mdpi.com The scalability of such a system is straightforward, as production can be increased by simply extending the operation time or by using parallel reactor lines. technologynetworks.com

| Flow Chemistry Parameter | Advantage in Synthesis |

| Precise Temperature Control | Minimizes side reactions and improves selectivity. technologynetworks.com |

| Enhanced Mixing | Ensures homogeneous reaction conditions and reproducible results. technologynetworks.com |

| Small Reaction Volume | Increases safety when handling hazardous reagents and reactive intermediates. mdpi.comresearchgate.net |

| Scalability | Production can be easily scaled by extending run time or parallelization. technologynetworks.com |

Environmentally Benign Synthetic Route Development

The development of environmentally benign or "green" synthetic routes is a primary focus of modern chemistry. This involves the selection of safer reagents, the use of catalytic rather than stoichiometric quantities of reagents, the reduction of waste, and the use of less hazardous solvents. nih.gov

For the synthesis of this compound, a key aspect of a green approach is the choice of the brominating agent for the side-chain functionalization. Traditional methods often employ molecular bromine (Br2), which is highly toxic and corrosive. vapourtec.com Greener alternatives include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which are solids and easier to handle. researchgate.net A patent for the bromination of pyridine derivatives highlights the use of DBDMH under radical-generating conditions, which can be initiated by UV light or a radical initiator like benzoyl peroxide or AIBN. google.com

Furthermore, the use of visible light for photochemical activation offers a safer, faster, and cheaper alternative to chemical free-radical initiators. bohrium.com This method can be performed in more environmentally friendly solvents like acetonitrile, replacing toxic and ozone-depleting solvents such as carbon tetrachloride. bohrium.com The combination of a safer brominating agent with a catalytic and non-hazardous initiation method represents a significant step towards a truly green synthesis.

An alternative approach to handling hazardous bromine involves its in-situ generation in a flow system. By reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr), molecular bromine can be generated and immediately consumed in the subsequent bromination step, followed by an in-line quench of any residual bromine. mdpi.comresearchgate.net This method avoids the storage and handling of bulk quantities of molecular bromine, greatly enhancing the safety and sustainability of the process. mdpi.comresearchgate.net

| Green Chemistry Principle | Application in Synthesis |

| Safer Reagents | Use of DBDMH or NBS instead of molecular bromine. researchgate.netgoogle.com |

| Catalysis | Lewis acid or photocatalyst to minimize waste from initiators. researchgate.netresearchgate.net |

| Energy Efficiency | Visible light initiation instead of thermal initiation. bohrium.com |

| Safer Solvents | Acetonitrile as a replacement for chlorinated solvents. bohrium.com |

| In-situ Generation | On-demand production of bromine in a flow reactor to avoid storage and handling. mdpi.comresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of the Chemical Compound

Reactivity at the Bromomethyl Substituent

The 2-(bromomethyl) group is analogous to a benzylic halide, exhibiting enhanced reactivity due to the ability of the adjacent pyridine (B92270) ring to stabilize intermediates. This feature is central to its participation in nucleophilic substitution, radical, and elimination reactions.

The carbon-bromine bond in the bromomethyl group is highly susceptible to cleavage by nucleophiles. This reactivity facilitates substitution reactions that can proceed through either SN1 or SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. rsc.org

SN2 Pathway : With strong, unhindered nucleophiles in polar aprotic solvents, the reaction typically follows a bimolecular (SN2) pathway. The nucleophile directly displaces the bromide ion in a single, concerted step. Common nucleophiles for this pathway include cyanide, azide, thiocyanates, and various amines.

SN1 Pathway : In the presence of polar protic solvents and weaker nucleophiles, an SN1 mechanism may be favored. This pathway involves the initial, rate-determining departure of the bromide ion to form a resonance-stabilized pyridyl-methyl carbocation. The adjacent nitrogen atom in the pyridine ring helps to delocalize the positive charge, significantly stabilizing this intermediate. This carbocation is then rapidly attacked by the nucleophile.

The choice of nucleophile and reaction conditions allows for the introduction of a wide array of functional groups at this position.

Table 1: Examples of Nucleophilic Substitution Reactions at the Bromomethyl Position

| Nucleophile | Reagent Example | Product Type | Potential Mechanism |

|---|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | SN2 |

| Azide | Sodium Azide (NaN₃) | Azide | SN2 |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | SN1/SN2 |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | SN2 |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | Amine | SN2 |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | SN2 |

The C-Br bond of the bromomethyl group can undergo homolytic cleavage to generate a pyridyl-methyl radical. rsc.org This radical is stabilized by resonance with the pyridine ring, making it a viable intermediate in free-radical reactions. youtube.com

Initiation of these reactions typically requires an external energy source or a radical initiator:

Thermal Initiation : In the presence of a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), heating the reaction mixture leads to the formation of initiator radicals that can abstract the bromine atom.

Photochemical Initiation : Irradiation with ultraviolet (UV) light can provide the energy necessary to induce homolytic cleavage of the C-Br bond, directly forming the desired radical intermediate.

Once formed, the stabilized radical can participate in various propagation steps, such as addition to double bonds or hydrogen atom abstraction, to form new carbon-carbon or carbon-heteroatom bonds. libretexts.org

Elimination reactions (E1 and E2) involving the bromomethyl group itself are not feasible as they require the abstraction of a proton from an adjacent (beta) carbon atom, which is absent in this substituent. However, elimination can become a competing pathway with substitution reactions under specific conditions, particularly when using a strong, sterically hindered base. msu.edu

According to Zaitsev's rule, elimination reactions generally favor the formation of the more stable, more highly substituted alkene. libretexts.orglibretexts.org While not directly applicable to the starting compound, this principle would be relevant for derivatives of 6-Bromo-2-(bromomethyl)-3-chloropyridine that possess beta-hydrogens, which could be formed after an initial substitution or coupling reaction. For instance, if the bromomethyl group is converted into a longer alkyl chain with a leaving group, subsequent elimination would follow established regioselectivity rules. missouri.edu The use of a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted (Hofmann) product due to steric hindrance.

Reactivity on the Polyhalogenated Pyridine Ring

The pyridine ring is substituted with two different halogens, bromine at C-6 and chlorine at C-3. The differing reactivity of these C-X bonds, combined with the electron-deficient nature of the pyridine ring, allows for selective functionalization through organometallic reactions. nih.govacs.org

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents. wikipedia.org In the case of this compound, the C-Br bond at the 6-position is significantly more reactive in these exchanges than the C-Cl bond. This difference in reactivity allows for regioselective metalation.

Lithiation : Treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi), typically at low temperatures, results in a rapid and selective bromine-lithium exchange. wikipedia.orgstackexchange.com This process forms a 6-lithio-2-(bromomethyl)-3-chloropyridine intermediate, a potent nucleophile that can react with a wide range of electrophiles.

Grignard Formation : The corresponding Grignard reagent can be prepared through a bromine-magnesium exchange, often using reagents like isopropylmagnesium chloride (i-PrMgCl). nih.govnih.gov This method can be advantageous for substrates with functional groups that are incompatible with alkyllithium reagents.

Table 2: Halogen-Metal Exchange Reactions on the Pyridine Ring

| Reaction Type | Typical Reagent | Intermediate Formed | Subsequent Reaction Example |

|---|---|---|---|

| Lithium-Halogen Exchange | n-Butyllithium (n-BuLi) | 6-Lithio-pyridine derivative | Quenching with an aldehyde to form an alcohol |

| Magnesium-Halogen Exchange | Isopropylmagnesium chloride (i-PrMgCl) | 6-Pyridylmagnesium halide (Grignard) | Reaction with CO₂ to form a carboxylic acid |

The C6-Br bond serves as an excellent electrophilic site for a variety of transition-metal-catalyzed cross-coupling reactions. eie.grrsc.orgmdpi.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. umb.edu Palladium-based catalysts are most commonly employed. nih.gov

Suzuki Coupling : Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond.

Stille Coupling : Coupling with an organostannane reagent, which is tolerant of many functional groups.

Sonogashira Coupling : Palladium- and copper-cocatalyzed reaction with a terminal alkyne to form an alkynylpyridine. umb.edu

Buchwald-Hartwig Amination : Palladium-catalyzed formation of a C-N bond by coupling with an amine.

Heck Coupling : Reaction with an alkene to form a substituted alkene.

The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective cross-coupling at the C-6 position, leaving the C-3 chlorine atom available for subsequent transformations. nih.gov

Table 3: Common Cross-Coupling Reactions at the C6-Bromo Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C(sp²)-C(sp²) / C(sp²)-C(sp³) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | C(sp²)-C(sp) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand + Base (e.g., NaOtBu) | C(sp²)-N |

| Heck | Alkene | Pd(OAc)₂ + Ligand + Base | C(sp²)-C(sp²) |

Transition-Metal-Catalyzed Cross-Coupling Methodologies

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.org For a polyhalogenated substrate like this compound, the key challenge and point of interest is the site-selectivity of the reaction. While no specific studies on the Suzuki-Miyaura coupling of this compound have been detailed in the reviewed literature, the reactivity can be inferred from studies on related dihalogenated pyridines.

Generally, in palladium-catalyzed cross-coupling reactions of halo-pyridines, the reactivity of the halogen is influenced by its position on the pyridine ring and the nature of the halogen itself. The typical order of reactivity for halogens is I > Br > Cl. preprints.org In the case of 2,4-dibromopyridine, Suzuki coupling has been shown to occur regioselectively at the 2-position. researchgate.net For dihalopyridines containing both bromine and chlorine, the coupling reaction is expected to occur preferentially at the carbon-bromine bond due to its lower bond dissociation energy compared to the carbon-chlorine bond. Therefore, in a Suzuki-Miyaura coupling reaction, this compound would be expected to react selectively at the C-6 position, where the bromine atom is located.

The reaction would likely proceed via the standard Suzuki-Miyaura catalytic cycle, involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the 6-aryl-2-(bromomethyl)-3-chloropyridine product. The choice of palladium catalyst, ligand, and base can significantly influence the reaction's efficiency and selectivity. mdpi.commdpi.com

Below is a representative table of conditions often employed for Suzuki-Miyaura coupling of bromopyridines, which would be applicable for preliminary investigations with this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 |

| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Toluene (B28343) | 25 |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/Water | 100 |

This table represents typical conditions for related compounds and would require optimization for this compound.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of carbon-carbon triple bonds. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the site-selectivity in the Sonogashira reaction of this compound would be a primary consideration.

Based on the general principles of palladium-catalyzed cross-coupling reactions, the more reactive C-Br bond at the 6-position is expected to undergo oxidative addition preferentially over the C-Cl bond at the 3-position. researchgate.net Studies on related dihalopyridines support this predicted selectivity. For instance, Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine proceeds at the bromo-substituted position. soton.ac.uk Therefore, it is highly probable that the Sonogashira coupling of this compound with a terminal alkyne would yield the corresponding 6-alkynyl-2-(bromomethyl)-3-chloropyridine.

The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition to the aryl halide and the final reductive elimination, while the copper cocatalyst is involved in the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The choice of palladium source, ligand, copper salt, and base are crucial for the success of the reaction.

Typical conditions for Sonogashira coupling of bromopyridines are outlined in the table below.

| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature |

| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | THF | Room Temperature |

| PdCl₂(PPh₃)₂ | CuI | PPh₃ | i-Pr₂NH | Toluene | 70°C |

This table represents typical conditions for related compounds and would require optimization for this compound.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides or pseudohalides and amines. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylamines. For this compound, the Buchwald-Hartwig amination offers a route to introduce an amino group onto the pyridine ring.

Consistent with other palladium-catalyzed cross-coupling reactions, the site of amination is expected to be at the C-6 position due to the higher reactivity of the C-Br bond compared to the C-Cl bond. nih.gov The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.

The choice of ligand is critical in the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective. The base also plays a crucial role in the catalytic cycle. nih.gov While specific studies on this compound are not available, conditions developed for the amination of 2-bromopyridines can serve as a starting point. nih.gov

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 |

This table represents typical conditions for related compounds and would require optimization for this compound.

Negishi Coupling and Stille Coupling Applications

Negishi Coupling: The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide or triflate. orgsyn.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. For this compound, Negishi coupling would be expected to proceed selectively at the C-6 position, reacting with an organozinc reagent to form a new carbon-carbon bond. The higher reactivity of the C-Br bond over the C-Cl bond dictates this selectivity. orgsyn.org

Stille Coupling: The Stille coupling utilizes a palladium catalyst to couple an organotin compound with an organic halide or pseudohalide. nih.gov Similar to the other palladium-catalyzed cross-coupling reactions discussed, the Stille coupling of this compound would be predicted to occur at the C-6 position. The catalytic cycle involves oxidative addition, transmetalation with the organostannane, and reductive elimination. researchgate.net

While no specific examples of Negishi or Stille couplings with this compound are documented in the surveyed literature, the general principles of these reactions on dihalopyridines suggest that they would be viable methods for the selective functionalization at the C-6 position.

Site-Selectivity and Chemoselectivity in Multi-Halogenated Systems

The reactivity of this compound is a clear example of the challenges and opportunities in the functionalization of multi-halogenated systems. The presence of three distinct carbon-halogen bonds (C-Br at C6, C-Cl at C3, and the benzylic C-Br in the bromomethyl group) allows for potential chemoselective and site-selective reactions.

In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, and Stille), the selectivity is primarily governed by the relative rates of oxidative addition of the Pd(0) catalyst to the different C-X bonds. The general reactivity trend for halogens on an aromatic ring is I > Br > Cl > F. preprints.org Therefore, for the pyridine ring of this compound, the C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 3-position. This difference in reactivity allows for selective functionalization at the C-6 position while leaving the C-3 chlorine atom intact for subsequent transformations.

The bromomethyl group at the 2-position introduces another layer of complexity. This benzylic bromide is susceptible to nucleophilic substitution reactions. Under the basic conditions often employed in cross-coupling reactions, there is a potential for competing side reactions involving the bromomethyl group. However, the palladium-catalyzed cross-coupling on the pyridine ring is generally expected to be the dominant reaction pathway under optimized conditions. The choice of catalyst, ligand, base, and reaction temperature can be fine-tuned to favor the desired cross-coupling reaction and minimize side reactions. preprints.org

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated pyridines, particularly when electron-withdrawing groups are present on the ring. The pyridine nitrogen itself acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, especially at the ortho (2- and 6-) and para (4-) positions. wikipedia.org

In this compound, both the C-6 and C-2 positions are activated by the ring nitrogen. However, the C-2 position is sterically hindered by the bromomethyl group. The relative reactivity of the halogens in SNAr reactions is typically F > Cl > Br > I, which is the opposite of the trend observed in palladium-catalyzed cross-coupling reactions. masterorganicchemistry.com This is because the rate-determining step in SNAr is typically the nucleophilic attack, and more electronegative halogens enhance the electrophilicity of the carbon to which they are attached.

Given these factors, it is plausible that under certain conditions, a nucleophile could displace the chloride at the C-3 position, although this position is generally less activated than the ortho and para positions. Displacement of the bromide at C-6 is also possible. The outcome of an SNAr reaction on this substrate would be highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. It is also important to consider that the bromomethyl group is a highly reactive site for nucleophilic attack (an SN2 reaction), which could compete with or even dominate over SNAr on the pyridine ring, depending on the reaction conditions.

Electrophilic Aromatic Substitution (if applicable under specific conditions)

Pyridine is an electron-deficient aromatic ring due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). wikipedia.org The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst under typical EAS conditions, further deactivating the ring. Consequently, electrophilic substitution on pyridine is generally difficult and requires harsh reaction conditions. When it does occur, substitution is typically directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. youtube.com

For this compound, the pyridine ring is already heavily substituted and further deactivated by the presence of two halogen atoms. Therefore, electrophilic aromatic substitution on the remaining C-H positions (C-4 and C-5) is highly unlikely to occur under standard conditions. Any attempt at forcing such a reaction would likely lead to degradation of the molecule or reaction at the more reactive bromomethyl group. An alternative approach to functionalize the pyridine ring through an electrophilic-like manner would be to first convert the pyridine to its N-oxide. The N-oxide is more activated towards electrophilic substitution, and the oxygen atom can be subsequently removed. wikipedia.org However, no specific studies on the electrophilic aromatic substitution of this compound have been reported.

Detailed Mechanistic Elucidation Studies of this compound

The chemical reactivity of this compound is dictated by the presence of multiple reactive sites, primarily the bromomethyl group at the 2-position, which is susceptible to nucleophilic substitution reactions. While specific experimental studies on the detailed reaction mechanisms of this particular compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with analogous substituted 2-(bromomethyl)pyridines and general principles of physical organic chemistry.

Kinetic Investigations of Reaction Pathways

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates, and offering insights into the factors that influence them. For this compound, the primary reaction pathway of interest is the nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. This reaction is expected to proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism.

The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile, as described by the following rate law:

Rate = k[this compound][Nucleophile]

Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles will generally lead to faster reaction rates.

Solvent: Polar aprotic solvents are known to accelerate S(_N)2 reactions by solvating the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.

Leaving Group: The bromide ion is an excellent leaving group, which facilitates the nucleophilic attack.

Electronic Effects of Ring Substituents: The electron-withdrawing effects of the bromo and chloro substituents on the pyridine ring can influence the electrophilicity of the carbon atom in the bromomethyl group, potentially affecting the reaction rate.

Hypothetical kinetic data for the reaction of this compound with a generic nucleophile (Nu⁻) in a polar aprotic solvent are presented in the interactive table below to illustrate the expected relationships.

| [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) | Calculated k (M⁻¹s⁻¹) |

|---|---|---|---|

| 0.1 | 0.1 | 1.0 x 10⁻³ | 0.1 |

| 0.2 | 0.1 | 2.0 x 10⁻³ | 0.1 |

| 0.1 | 0.2 | 2.0 x 10⁻³ | 0.1 |

Identification and Characterization of Reactive Intermediates

In concerted S(_N)2 reactions, discrete reactive intermediates are not formed. The reaction proceeds through a single, high-energy transition state. libretexts.org However, under certain conditions or with specific nucleophiles, alternative pathways involving reactive intermediates could be envisaged, although they are less likely for a primary halide like the bromomethyl group.

If a reaction were to proceed through a stepwise S(_N)1 mechanism, a carbocation intermediate would be formed upon the departure of the bromide leaving group. The stability of this potential pyridyl-stabilized carbocation would be a critical factor. The general stability of carbocations follows the order: tertiary > secondary > primary. The carbocation that would be formed from this compound is a primary carbocation, which is generally unstable. However, the adjacent pyridine ring could offer some degree of resonance stabilization.

Techniques used to identify and characterize reactive intermediates include:

Spectroscopic Methods: Techniques such as NMR and UV-Vis spectroscopy can sometimes be used to detect the presence of transient species.

Trapping Experiments: The addition of a trapping agent that reacts specifically with a suspected intermediate can provide evidence for its existence.

Computational Modeling: Quantum chemical calculations can be employed to determine the relative energies and stabilities of potential intermediates. nih.gov

Given the primary nature of the substrate, the S(_N)2 pathway without a discrete intermediate is the most probable mechanism for nucleophilic substitution on this compound.

Applications in Advanced Organic and Medicinal Chemistry Synthesis

Utilization in Ligand Design and Coordination Chemistry

The molecular architecture of 6-Bromo-2-(bromomethyl)-3-chloropyridine makes it a versatile precursor for the development of novel ligands in coordination chemistry. The pyridine (B92270) nitrogen atom serves as a primary coordination site, while the reactive bromomethyl and bromo substituents provide opportunities for systematic structural elaboration. This allows for the construction of ligands with varying denticity and electronic properties, which can be used to form stable complexes with a wide range of metal ions.

Synthesis of Polydentate Ligands for Metal Complexes

The presence of two distinct reactive halogen sites on the pyridine ring of this compound offers a strategic advantage in the synthesis of polydentate ligands. The greater reactivity of the bromomethyl group towards nucleophilic substitution allows for the selective introduction of a coordinating arm at the 2-position. For instance, reaction with primary or secondary amines, thiols, or phosphines can be employed to append a second donor site, leading to the formation of bidentate N,N-, N,S-, or N,P-ligands.

Subsequent functionalization at the less reactive 6-bromo position can be achieved through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This enables the introduction of additional coordinating moieties, effectively expanding the denticity of the ligand. This stepwise approach provides precise control over the ligand's final structure, allowing for the fine-tuning of the steric and electronic environment around a coordinated metal center. The resulting polydentate ligands can be used to stabilize metal ions in various oxidation states and to construct metal complexes with specific geometries for applications in catalysis and materials science.

Functionalization for Material Science Applications (e.g., polymerizable monomers, dyes)

The reactivity of this compound also lends itself to the synthesis of functional organic materials. The bromo and bromomethyl groups can serve as handles for the attachment of polymerizable functionalities, such as vinyl or acrylate (B77674) groups. The resulting pyridine-containing monomers can then be incorporated into polymer backbones through various polymerization techniques. The pyridine unit within the polymer can be used for post-polymerization modification or to impart specific properties to the material, such as metal-ion binding capabilities or altered photophysical characteristics.

Furthermore, the pyridine core of this compound can be elaborated into chromophoric systems for the development of novel dyes. Through strategic functionalization at the reactive sites, the electronic properties of the pyridine ring can be modulated to control the absorption and emission wavelengths of the resulting molecule. For example, the introduction of electron-donating and electron-withdrawing groups can be used to create push-pull systems with tailored optical properties. These functional dyes could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and imaging.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy would be employed to identify the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns due to neighboring protons). For 6-Bromo-2-(bromomethyl)-3-chloropyridine, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring and the protons of the bromomethyl group. The precise chemical shifts would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atom in the pyridine ring.

Carbon NMR (¹³C NMR) for Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy would reveal the number of unique carbon atoms in the molecule and their respective chemical environments. The pyridine ring would show characteristic signals, with the carbons directly bonded to the electronegative halogen substituents appearing at distinct chemical shifts. The carbon of the bromomethyl group would also have a characteristic resonance.

Heteronuclear Correlation Techniques (e.g., HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are invaluable. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide information about longer-range couplings (typically over two to three bonds) between protons and carbons, which is crucial for piecing together the complete molecular structure.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This exact mass measurement allows for the determination of the elemental formula of this compound, confirming the presence and number of carbon, hydrogen, nitrogen, bromine, and chlorine atoms. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic cluster for the molecular ion, further aiding in its identification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. By analyzing the masses of the resulting fragment ions, it is possible to deduce the fragmentation pathways of the molecule. This information provides valuable clues about the compound's structure, such as the loss of bromine or chlorine atoms, or cleavage of the bromomethyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components of a volatile or semi-volatile mixture. In the context of synthesizing this compound, GC-MS would be a critical tool for assessing the purity of the final product and confirming its molecular weight.

The gas chromatography component separates the compound from any unreacted starting materials, byproducts, or residual solvents based on differences in their boiling points and affinities for the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, would be a characteristic parameter under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint. The molecular ion peak would confirm the molecular weight of this compound. The isotopic pattern of the molecular ion peak would be particularly informative, showing the characteristic distribution for a compound containing two bromine atoms and one chlorine atom. The fragmentation pattern, resulting from the cleavage of specific bonds within the molecule, would provide further structural information, helping to distinguish it from its isomers.

While no experimental GC-MS data for this compound has been reported, a hypothetical analysis would yield a specific retention time and a mass spectrum with a molecular ion and fragmentation pattern consistent with its structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides information about the types of chemical bonds present.

For this compound, the IR spectrum would be expected to show several key absorption bands. The presence of the pyridine ring would be indicated by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-H bending vibrations of the substituted pyridine ring would appear in the fingerprint region (below 1500 cm⁻¹).

The presence of the bromomethyl group (-CH₂Br) would be identified by its characteristic C-H stretching vibrations (around 2950-2850 cm⁻¹) and a C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum (around 600-500 cm⁻¹). The C-Cl and C-Br bonds attached to the pyridine ring would also have stretching vibrations in the fingerprint region, generally below 800 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Methodology

To perform a single-crystal X-ray diffraction study on this compound, a suitable single crystal of the compound would first need to be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by other crystallization techniques.

Once a high-quality crystal is obtained, it is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities. By collecting a complete set of these diffraction data and applying sophisticated mathematical (Fourier transform) methods, a three-dimensional electron density map of the unit cell can be generated. From this map, the positions of the individual atoms can be determined, leading to the elucidation of the molecular structure.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, or halogen bonding, which can play a crucial role in the physical properties of the solid. For this compound, the presence of bromine and chlorine atoms, as well as the nitrogen atom in the pyridine ring, could lead to specific intermolecular interactions that influence the crystal packing.

Currently, there are no published reports on the single-crystal X-ray structure of this compound. The determination of its crystal structure would provide invaluable and unambiguous confirmation of its chemical constitution and stereochemistry.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For a molecule like 6-Bromo-2-(bromomethyl)-3-chloropyridine, a DFT analysis would typically investigate its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and distribution of these frontier orbitals are crucial for predicting chemical behavior. The HOMO is associated with the molecule's ability to donate electrons, indicating likely sites for electrophilic attack. Conversely, the LUMO is associated with the ability to accept electrons, highlighting regions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

While DFT studies have been performed on related brominated and chlorinated pyridine (B92270) derivatives, providing valuable data on their respective electronic properties, no specific HOMO-LUMO analysis or other DFT-derived data for this compound could be located.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is for illustrative purposes only, as no published data is available.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | N/A | Electron-donating ability |

| LUMO Energy | N/A | Electron-accepting ability |

| HOMO-LUMO Gap | N/A | Chemical reactivity, kinetic stability |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), can provide highly accurate predictions of molecular geometries, vibrational frequencies, and thermochemical properties. For this compound, these calculations could offer precise bond lengths, bond angles, and conformational preferences. However, no published studies employing ab initio methods for this specific compound were found.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in mapping out potential reaction pathways, allowing researchers to understand reaction mechanisms and predict outcomes without conducting extensive laboratory work.

Prediction of Regioselectivity and Stereoselectivity

For a molecule with multiple reactive sites like this compound, computational modeling can predict the regioselectivity of reactions, such as nucleophilic substitution. By calculating the activation energies for attacks at different positions (e.g., the bromomethyl group vs. the bromine or chlorine on the pyridine ring), researchers can determine the most likely product. No studies predicting the regioselectivity or stereoselectivity of reactions involving this compound are currently available.

Elucidation of Catalytic Cycles and Energy Barriers

If this compound were to be used in a catalyzed reaction (e.g., a cross-coupling reaction), theoretical modeling could elucidate the entire catalytic cycle. This involves identifying all intermediates and transition states and calculating their relative energies. The resulting energy profile would reveal the rate-determining step and provide insights into how to optimize reaction conditions. The scientific literature lacks any such reaction modeling for this specific molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. While highly relevant for studying the interaction of ligands with biological macromolecules like proteins or DNA, or for understanding the behavior of a compound in a specific solvent environment, no MD simulation studies involving this compound have been published. Such studies would be pertinent if the molecule were being investigated for applications in medicinal chemistry or materials science.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Methodological Development

The development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models for compounds like this compound is a systematic process aimed at correlating the structural or property-based descriptors of molecules with their biological activities or physicochemical properties, respectively. researchgate.net This computational approach is instrumental in predicting the behavior of new chemical entities and guiding the synthesis of novel compounds with desired characteristics. dmed.org.uataylorfrancis.com The methodological framework for developing a robust QSAR/QSPR model for a series of analogues of this compound would theoretically involve several key stages.

The initial and one of the most critical steps in QSAR/QSPR model development is the meticulous curation of a dataset of compounds and their corresponding biological activity or property data. For a hypothetical study on this compound and its analogues, this would involve gathering a series of structurally related compounds with experimentally determined data for the activity or property of interest.

Subsequent to data collection, the three-dimensional structures of the molecules are typically generated and optimized using computational chemistry software. This is a crucial step as the quality of the molecular geometries can significantly influence the calculated molecular descriptors and, consequently, the predictive power of the final model.

A diverse array of molecular descriptors, which are numerical representations of the chemical information encoded within a molecule, are then calculated. These descriptors can be categorized into several classes, including constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area, volume), and quantum-chemical (e.g., HOMO/LUMO energies, partial charges). researchgate.net The selection of appropriate descriptors is a pivotal aspect of model development.

With a pool of calculated descriptors, various statistical methods are employed to select a subset of descriptors that have the most significant correlation with the observed activity or property. This process, known as variable selection, is essential to avoid overfitting and to build a parsimonious and interpretable model. nih.gov Common techniques for variable selection include Genetic Algorithms (GA) and stepwise Multiple Linear Regression (MLR). dmed.org.uamdpi.com

Once a subset of relevant descriptors is identified, a mathematical model is constructed to establish the relationship between these descriptors and the activity or property. Multiple Linear Regression (MLR) is a widely used technique for this purpose due to its simplicity and ease of interpretation. mdpi.com Other more advanced methods like Partial Least Squares (PLS) and various machine learning algorithms can also be employed, particularly for complex and non-linear relationships. researchgate.netnih.gov

The developed QSAR/QSPR model must undergo rigorous validation to assess its statistical significance, robustness, and predictive capability. dmed.org.ua This involves both internal and external validation procedures. Internal validation techniques like leave-one-out (LOO) and leave-group-out (LGO) cross-validation are commonly used to evaluate the model's stability. dmed.org.ua External validation, which involves predicting the activity or property of an independent set of compounds (the test set) that was not used in model development, is considered the most stringent test of a model's predictive power. nih.gov

The final step in the methodological development is the definition of the applicability domain (AD) of the QSAR model. nih.gov The AD defines the chemical space for which the model is expected to make reliable predictions. This is crucial for ensuring that the model is used appropriately for screening new compounds.

To illustrate the theoretical framework, the following tables outline the types of descriptors that could be calculated for a series of compounds related to this compound and the statistical parameters used to evaluate a hypothetical QSAR model.

Table 1: Illustrative Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Class | Examples |

| Constitutional | Molecular Weight, Number of Halogen Atoms, Number of Rings |

| Topological | Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Partial Charges |

| Electronic | Molar Refractivity, Polarizability |

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, typically calculated using leave-one-out cross-validation. | > 0.5 |

| F-statistic | A statistical test to assess the overall significance of the regression model. | High value with a low p-value |

| Standard Error of Estimate (s) | Measures the dispersion of the data points around the regression line. | Low value |

| External R² (R²_pred) | The coefficient of determination for the external test set. | > 0.6 |

The development of a predictive QSAR or QSPR model for a class of compounds including this compound would follow this rigorous methodological framework to ensure the generation of a statistically sound and scientifically meaningful tool for virtual screening and rational drug design. dmed.org.ua

Future Directions and Emerging Research Avenues

Exploration of Uncharted Reactivity Profiles

The inherent reactivity of the bromo, bromomethyl, and chloro substituents on the pyridine (B92270) ring offers a fertile ground for exploring novel chemical transformations. The differential reactivity of the two bromine atoms—one on the aromatic ring and one in the methyl group—is of particular interest. Future research could systematically investigate selective functionalization at each of these positions.

Key areas for exploration include:

Selective Cross-Coupling Reactions: While Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions are common for aryl halides, the selective coupling at the C6-bromo position in the presence of the C3-chloro and the bromomethyl group warrants detailed investigation. rsc.orgresearchgate.net Nickel-catalyzed cross-coupling reactions, which have shown success with 2-chloropyridines, could offer an alternative and potentially more selective pathway. rsc.orgnih.govacs.org

Functionalization of the Bromomethyl Group: The benzylic-like reactivity of the bromomethyl group makes it a prime site for nucleophilic substitution. Exploring a wider range of nucleophiles beyond simple amines and alcohols could lead to novel derivatives. Furthermore, its potential in radical reactions remains largely unexplored.

Manipulation of the Chloro Group: The chlorine at the C3 position is generally less reactive in nucleophilic aromatic substitution compared to halogens at the C2 or C4 positions. nih.govacs.org Developing conditions to activate this position for substitution or metal-catalyzed cross-coupling would significantly expand the synthetic utility of the scaffold. nih.gov

A systematic study of these transformations, including the impact of catalysts, ligands, and reaction conditions, will be crucial to map out a comprehensive reactivity profile for this molecule.

| Position | Substituent | Potential Reactions |

| C6 | Bromo | Suzuki-Miyaura, Stille, Buchwald-Hartwig, Sonogashira, Nickel-catalyzed cross-couplings |

| C2 | Bromomethyl | Nucleophilic substitution (SN2), Williamson ether synthesis, Gabriel synthesis, Radical reactions |

| C3 | Chloro | Nucleophilic aromatic substitution (under forcing conditions), Metal-catalyzed cross-couplings |

Development of Highly Stereoselective Transformations